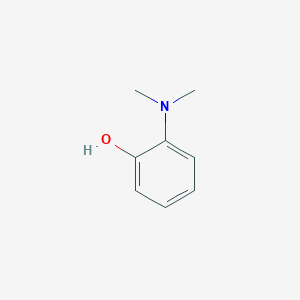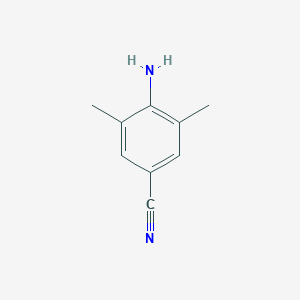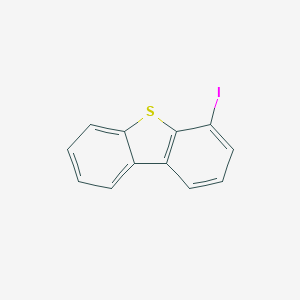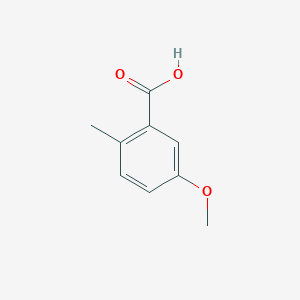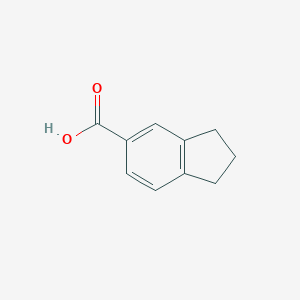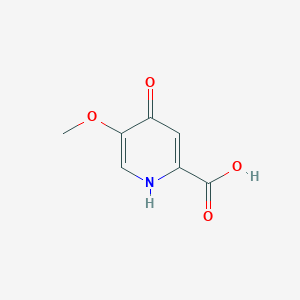![molecular formula C24H20N2O4S2 B184103 4',4'''-Bi[benzenesulfonanilide] CAS No. 52945-06-9](/img/structure/B184103.png)
4',4'''-Bi[benzenesulfonanilide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4'''-Bi[benzenesulfonanilide] is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a symmetrical molecule that consists of two benzene rings connected by a sulfonamide group. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Wissenschaftliche Forschungsanwendungen
4,4'''-Bi[benzenesulfonanilide] has shown potential applications in various fields of scientific research. It has been studied extensively for its antibacterial, antifungal, and antitumor properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. Additionally, it has been studied for its ability to inhibit the activity of enzymes such as carbonic anhydrase and cholinesterase.
Wirkmechanismus
The mechanism of action of 4,4'''-Bi[benzenesulfonanilide] is not fully understood. However, it is believed to act by inhibiting the activity of enzymes and disrupting the cellular processes of bacteria and fungi. It has also been suggested that it may interfere with the DNA replication process in cancer cells, leading to cell death.
Biochemische Und Physiologische Effekte
4,4'''-Bi[benzenesulfonanilide] has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of various bacteria and fungi, including drug-resistant strains. It has also been shown to have antitumor activity in vitro and in vivo. Additionally, it has been found to inhibit the activity of enzymes such as carbonic anhydrase and cholinesterase, which are involved in various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4,4'''-Bi[benzenesulfonanilide] in lab experiments is its high purity and good yield. It is also relatively easy to synthesize using the methods described above. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, and caution should be exercised when handling this compound.
Zukünftige Richtungen
There are several future directions for research on 4,4'''-Bi[benzenesulfonanilide]. One area of interest is its potential use as a fluorescent probe for the detection of metal ions. This could have applications in environmental monitoring and medical diagnostics. Another area of interest is its potential use as an antitumor agent. Further studies are needed to investigate its mechanism of action and efficacy in vivo. Additionally, studies on the toxicity and safety of this compound are needed to ensure its safe use in various applications.
Synthesemethoden
The synthesis of 4,4'''-Bi[benzenesulfonanilide] can be achieved using several methods. One of the most commonly used methods involves the reaction of 4,4'''-diaminodiphenyl sulfone with benzoyl chloride in the presence of a base such as pyridine. This method yields a high purity product with a good yield. Another method involves the reaction of 4,4'''-diaminodiphenyl sulfone with benzoyl isocyanate in the presence of a base. This method also yields a high purity product with a good yield.
Eigenschaften
CAS-Nummer |
52945-06-9 |
|---|---|
Produktname |
4',4'''-Bi[benzenesulfonanilide] |
Molekularformel |
C24H20N2O4S2 |
Molekulargewicht |
464.6 g/mol |
IUPAC-Name |
N-[4-[4-(benzenesulfonamido)phenyl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C24H20N2O4S2/c27-31(28,23-7-3-1-4-8-23)25-21-15-11-19(12-16-21)20-13-17-22(18-14-20)26-32(29,30)24-9-5-2-6-10-24/h1-18,25-26H |
InChI-Schlüssel |
HVKQDNGNXSRNRV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



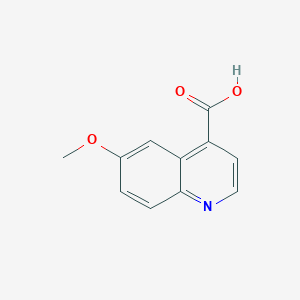
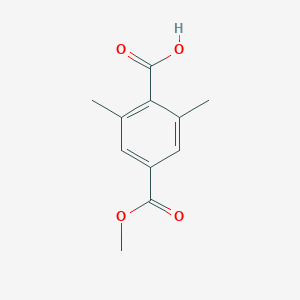
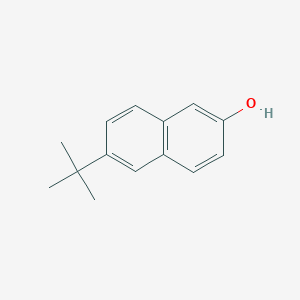
![1-[(2-Bromophenyl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B184029.png)
